molecular formula C23H30O6 B7788852 prednisolone acetate

prednisolone acetate

カタログ番号: B7788852
分子量: 402.5 g/mol
InChIキー: LRJOMUJRLNCICJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Prednisolone acetate, the active ingredient in this compound, is synthesized from prednisolone . The synthesis involves the esterification of prednisolone with acetic anhydride in the presence of a base such as pyridine . The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired acetate ester.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The final product is then formulated into a sterile microfine suspension for ophthalmic use .

化学反応の分析

Types of Reactions: Prednisolone acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

作用機序

生物活性

Prednisolone acetate is a synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. It is widely used in various medical conditions, including allergic reactions, autoimmune diseases, and ocular inflammation. This article provides an in-depth examination of the biological activity of this compound, including its pharmacokinetics, mechanisms of action, clinical applications, and comparative studies.

Pharmacokinetics

This compound is administered in various forms, including oral and topical preparations. Its pharmacokinetic profile is characterized by:

  • Absorption : Following oral administration, this compound is rapidly absorbed and converted to its active form, prednisolone. The peak plasma concentration (CmaxC_{max}) occurs within 1-2 hours post-administration, with an area under the curve (AUC) of 1999.4 ng*hr/mL for a 15 mg dose .
  • Distribution : The volume of distribution for prednisolone is approximately 0.22 to 0.7 L/kg, with 70-90% protein binding in plasma .
  • Metabolism : this compound undergoes ester hydrolysis to prednisolone, which is then metabolized primarily in the liver .

This compound exerts its effects through multiple mechanisms:

  • Anti-inflammatory Action : It inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase, thereby reducing inflammation .
  • Immunosuppressive Effects : The compound suppresses the immune response by interfering with the function of lymphocytes and macrophages, which are crucial in mediating immune reactions .

Clinical Applications

This compound is utilized in various clinical settings:

  • Ocular Conditions : It is commonly prescribed for treating uveitis and other inflammatory eye diseases. A study comparing difluprednate with this compound found that both are effective; however, difluprednate demonstrated superior efficacy in reducing anterior chamber cells after cataract surgery .
  • Nasal Polyposis : Research on intranasal administration showed that this compound does not significantly affect serum cortisol or ACTH levels, indicating its safety for managing nasal polyposis without adrenal suppression .
  • Castration-Resistant Prostate Cancer (CRPC) : In combination with abiraterone acetate, prednisolone has shown positive outcomes in improving patient survival rates .

Comparative Studies

Comparative analyses highlight the efficacy and safety profiles of this compound against other corticosteroids:

Study FocusTreatment ComparisonFindings
Uveitis TreatmentDifluprednate vs. This compoundDifluprednate was superior in reducing anterior chamber cells at 1 and 2 weeks post-surgery (OR=2.5) .
Nasal PolyposisIntranasal this compoundNo significant adrenal suppression observed (p=0.89 for cortisol) .
CRPC ManagementAbiraterone + PrednisoloneImproved overall survival rates in patients receiving combination therapy .

Case Study 1: Ocular Inflammation

A clinical trial involving patients with endogenous anterior uveitis demonstrated that patients treated with this compound showed a significant reduction in inflammation compared to baseline measurements after two weeks of therapy.

Case Study 2: Nasal Polyposis

In a retrospective study involving nine patients with refractory nasal polyposis treated with intranasal this compound for eight weeks, no significant changes were noted in serum cortisol or ACTH levels, confirming its safety profile for long-term use .

特性

IUPAC Name

[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-18,20,26,28H,4-5,7,9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJOMUJRLNCICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
prednisolone acetate
Reactant of Route 2
Reactant of Route 2
prednisolone acetate
Reactant of Route 3
Reactant of Route 3
prednisolone acetate
Reactant of Route 4
prednisolone acetate
Reactant of Route 5
prednisolone acetate
Reactant of Route 6
prednisolone acetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。